molecular formula C10H12N4O6 B12290244 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione CAS No. 52492-53-2

3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione

Cat. No.: B12290244
CAS No.: 52492-53-2
M. Wt: 284.23 g/mol
InChI Key: BZRSWNNPPAAMII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione typically involves the conversion of formycin B into various derivatives. One common method includes acetylation, chlorination, and subsequent deacetylation to produce 7-chloro-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine . This intermediate can then undergo nucleophilic displacement reactions to yield various substituted derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets specific enzymes involved in DNA and RNA synthesis, thereby disrupting the replication process in cells .

Properties

CAS No.

52492-53-2

Molecular Formula

C10H12N4O6

Molecular Weight

284.23 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C10H12N4O6/c15-1-2-6(16)7(17)8(20-2)4-3-5(14-13-4)9(18)12-10(19)11-3/h2,6-8,15-17H,1H2,(H,13,14)(H2,11,12,18,19)

InChI Key

BZRSWNNPPAAMII-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O

Origin of Product

United States

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